3-Acetyl-5-iodobenzonitrile
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Overview
Description
3-Acetyl-5-iodobenzonitrile is an organic compound with the molecular formula C9H6INO and a molecular weight of 271.05 g/mol It is a halogenated aromatic nitrile, characterized by the presence of an iodine atom, an acetyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-iodobenzonitrile typically involves the iodination of 3-acetylbenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 3-acetyl-5-iodobenzoic acid.
Reduction: Formation of 3-acetyl-5-iodobenzylamine.
Scientific Research Applications
3-Acetyl-5-iodobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-5-iodobenzonitrile in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom may facilitate binding to target sites, while the acetyl and nitrile groups can participate in various biochemical interactions. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical transformations.
3-Acetylbenzonitrile: Lacks the iodine atom, which reduces its utility in halogenation reactions.
5-Iodo-2-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness
3-Acetyl-5-iodobenzonitrile is unique due to the presence of both an iodine atom and an acetyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
3-acetyl-5-iodobenzonitrile |
InChI |
InChI=1S/C9H6INO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
InChI Key |
RLSBDJHSGCSDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)I |
Origin of Product |
United States |
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